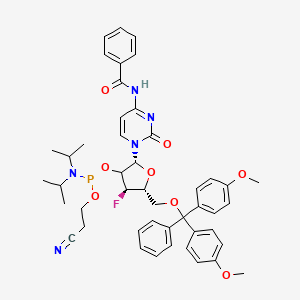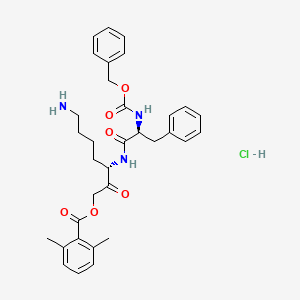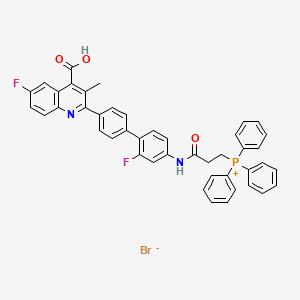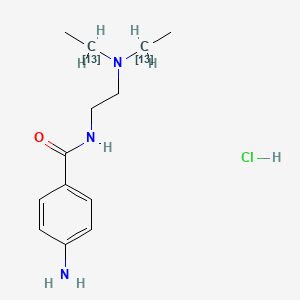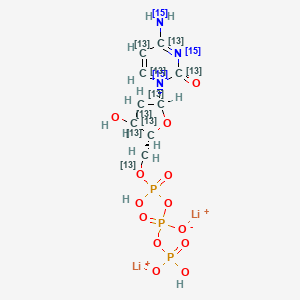
Deoxycytidine triphosphate-13C9,15N3 (dilithium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Deoxycytidine triphosphate-13C9,15N3 (dilithium) is a nucleoside triphosphate that is labeled with carbon-13 and nitrogen-15 isotopes. This compound is primarily used in DNA synthesis and has applications in various scientific research fields, including real-time PCR, cDNA synthesis, and DNA sequencing .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Deoxycytidine triphosphate-13C9,15N3 (dilithium) involves the incorporation of stable isotopes of carbon and nitrogen into the deoxycytidine triphosphate molecule. The specific synthetic routes and reaction conditions are proprietary and typically involve multi-step organic synthesis techniques .
Industrial Production Methods
Industrial production of Deoxycytidine triphosphate-13C9,15N3 (dilithium) is carried out under controlled conditions to ensure high purity and isotopic labeling efficiency. The production process includes the use of advanced chromatography techniques for purification and quality control .
化学反応の分析
Types of Reactions
Deoxycytidine triphosphate-13C9,15N3 (dilithium) primarily undergoes reactions related to DNA synthesis. These include:
Polymerization: Incorporation into DNA strands during replication.
Hydrolysis: Breakdown into deoxycytidine and triphosphate under acidic or enzymatic conditions
Common Reagents and Conditions
Common reagents used in reactions involving Deoxycytidine triphosphate-13C9,15N3 (dilithium) include DNA polymerases, nucleases, and various buffers. Reaction conditions typically involve physiological pH and temperature to mimic cellular environments .
Major Products Formed
The major products formed from reactions involving Deoxycytidine triphosphate-13C9,15N3 (dilithium) are extended DNA strands and deoxycytidine monophosphate .
科学的研究の応用
Deoxycytidine triphosphate-13C9,15N3 (dilithium) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving nucleic acid metabolism and synthesis.
Biology: Essential for DNA replication studies and understanding cellular processes.
Medicine: Utilized in diagnostic techniques such as real-time PCR and DNA sequencing.
Industry: Employed in the production of labeled nucleotides for research and development
作用機序
Deoxycytidine triphosphate-13C9,15N3 (dilithium) exerts its effects by serving as a substrate for DNA polymerases during DNA synthesis. The labeled isotopes allow for the tracking and quantification of DNA synthesis processes. The molecular targets include DNA polymerases and the DNA template strand .
類似化合物との比較
Similar Compounds
Deoxyadenosine triphosphate-13C10,15N5 (disodium): Another isotope-labeled nucleoside triphosphate used in DNA synthesis.
Deoxyguanosine triphosphate-13C10,15N5 (disodium): Similar in function but differs in the nucleobase component.
Thymidine triphosphate-13C10,15N2 (disodium): Used in similar applications but contains thymine instead of cytosine
Uniqueness
Deoxycytidine triphosphate-13C9,15N3 (dilithium) is unique due to its specific isotopic labeling, which allows for precise tracking and quantification in nucleic acid research. Its applications in real-time PCR and DNA sequencing make it a valuable tool in both basic and applied sciences .
特性
分子式 |
C9H14Li2N3O13P3 |
|---|---|
分子量 |
491.0 g/mol |
IUPAC名 |
dilithium;[[[(2R,5R)-5-(4-(15N)azanyl-2-oxo(2,4,5,6-13C4,1,3-15N2)pyrimidin-1-yl)-3-hydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C9H16N3O13P3.2Li/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(23-8)4-22-27(18,19)25-28(20,21)24-26(15,16)17;;/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H,20,21)(H2,10,11,14)(H2,15,16,17);;/q;2*+1/p-2/t5?,6-,8-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1;; |
InChIキー |
JYCAZSFRQWDZGU-AGHJWWNOSA-L |
異性体SMILES |
[Li+].[Li+].[13CH2]1[13C@@H](O[13C@@H]([13CH]1O)[13CH2]OP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])[15N]2[13CH]=[13CH][13C](=[15N][13C]2=O)[15NH2] |
正規SMILES |
[Li+].[Li+].C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-[2-Ethyl-5-(3-methyl-1,2-oxazol-5-yl)pyrimidin-4-yl]piperidin-1-yl]-1-morpholin-4-ylethanone](/img/structure/B12381407.png)
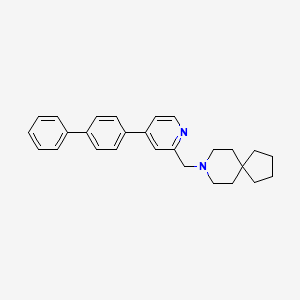
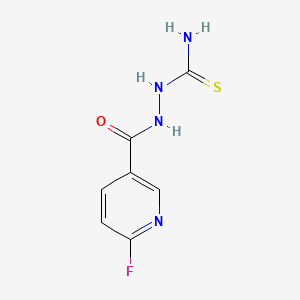
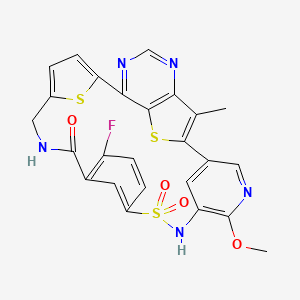
![2-[(Phenyltellanyl)methyl]-2,3-dihydro-1-benzofuran](/img/structure/B12381437.png)
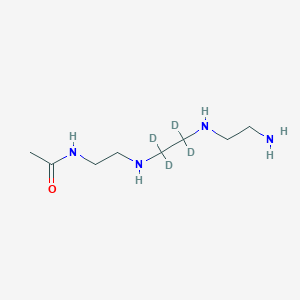
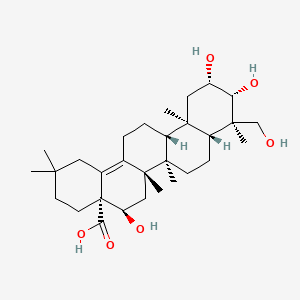

![disodium;(2S)-2-[[(6Z,15Z)-20-hydroxyicosa-6,15-dienoyl]amino]butanedioate](/img/structure/B12381464.png)
